(3R)-3,5-Dimethylmorpholine

Asymmetric Synthesis Chiral Auxiliary [4+2]-Cycloaddition

(3R)-3,5-Dimethylmorpholine is a chiral heterocyclic organic compound belonging to the morpholine class, characterized by a six-membered ring containing oxygen and nitrogen atoms and featuring two methyl substituents at the 3 and 5 positions. The specific (3R) stereochemistry designates a defined three-dimensional arrangement, distinguishing it from other stereoisomers and making it valuable for asymmetric synthesis and chiral resolution processes.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Cat. No. B13321966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3,5-Dimethylmorpholine
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC1COCC(N1)C
InChIInChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6?/m1/s1
InChIKeyMDKHWJFKHDRFFZ-LWOQYNTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (3R)-3,5-Dimethylmorpholine: A Procurement Guide to Its Properties and Applications


(3R)-3,5-Dimethylmorpholine is a chiral heterocyclic organic compound belonging to the morpholine class, characterized by a six-membered ring containing oxygen and nitrogen atoms and featuring two methyl substituents at the 3 and 5 positions. The specific (3R) stereochemistry designates a defined three-dimensional arrangement, distinguishing it from other stereoisomers and making it valuable for asymmetric synthesis and chiral resolution processes . The compound has a molecular weight of 115.17 g/mol and the molecular formula C6H13NO [1]. It is frequently handled and supplied as its more stable hydrochloride salt, (3R)-3,5-dimethylmorpholine hydrochloride (CAS 1542268-33-6), which has a molecular weight of 151.63 g/mol [2].

Why Not Any Dimethylmorpholine? The Critical Role of Chirality in Procuring (3R)-3,5-Dimethylmorpholine


The presence of two methyl groups at the 3 and 5 positions of the morpholine ring creates two chiral centers, giving rise to multiple stereoisomers, including (3R,5R), (3S,5S), and the (3R,5S)/(3S,5R) meso forms. The compound (3R)-3,5-dimethylmorpholine, which is specifically defined by the stereochemistry at the 3-position (with the 5-position undefined in the CAS record), cannot be generically substituted with other isomers or racemic mixtures. The three-dimensional structure imparted by its chirality is fundamental to its function as a chiral auxiliary, resolving agent, or building block, as interactions with other chiral molecules are highly stereospecific . For instance, studies have shown that enantiomers of 3,5-dimethylmorpholine can exhibit different biological activities compared to their counterparts . This is explicitly highlighted in asymmetric synthesis where the correct stereoisomer is crucial for achieving high diastereomeric excess (de) and enantiomeric excess (ee) .

Quantifying (3R)-3,5-Dimethylmorpholine's Advantages: Evidence of Differentiation from Analogs


Superior Diastereoselectivity of a 3,5-Dimethylmorpholine-Based Auxiliary in [4+2]-Cycloadditions

The (S,S)-enantiomer of 3,5-dimethylmorpholine, when used as a chiral auxiliary in Diels-Alder reactions, provides high diastereoselectivity . While a direct, quantitative comparison to other common chiral auxiliaries like Evans oxazolidinones or Enders SAMP/RAMP hydrazones is not provided in the same study, the high de (87-96%) is a key performance indicator for this specific application.

Asymmetric Synthesis Chiral Auxiliary [4+2]-Cycloaddition

Impact on Polymer Microstructure: Increasing cis-1,4 Content in Polyenes with Morpholine Additives

The use of substituted morpholines, a class to which (3R)-3,5-dimethylmorpholine belongs, as additives in lanthanide-based catalyst systems for polyene polymerization has been shown to significantly increase the cis-1,4 mer content of the resulting polymer [1]. This is a key property for synthetic rubbers.

Polymerization Catalysis Synthetic Rubber Microstructure Control

Comparison of Physical Properties: 3,5-Dimethylmorpholine vs. Morpholine

The addition of two methyl groups to the morpholine ring alters its physical properties compared to the unsubstituted parent compound. This includes increased lipophilicity, as evidenced by a calculated LogP of approximately 0.3 [1], compared to unsubstituted morpholine (LogP ~ -0.86). This difference impacts solubility and partition coefficients.

Physicochemical Properties Solubility Basicity

Chiral Pool Applications: (S,S)-3,5-Dimethylmorpholine Enables High Enantiomeric Purity in Derivatized Products

Following the Diels-Alder reaction and a subsequent double bond migration, acidic and basic hydrolysis of the cycloadducts derived from the (S,S)-3,5-dimethylmorpholine auxiliary yields 4-oxohexahydropyridazine derivatives with high enantiomeric purity (ee = 90-91%) .

Chiral Pool Synthesis Enantiomeric Purity Chiral Auxiliary

Where (3R)-3,5-Dimethylmorpholine Creates Value: Optimal Procurement and Research Scenarios


Asymmetric Synthesis of Chiral Drug Intermediates

Procure (3R)-3,5-dimethylmorpholine or its hydrochloride salt for use as a chiral auxiliary or building block in the synthesis of enantiomerically pure pharmaceutical intermediates. The high diastereoselectivity (87-96% de) and final enantiomeric purity (90-91% ee) demonstrated for the related (S,S)-isomer provide a strong precedent for its utility in constructing complex, chiral molecules .

Additive for Polymerization Catalysts to Enhance Material Properties

Source 3,5-dimethylmorpholine as a catalyst additive for polyene polymerization processes. The class-level evidence shows its ability to increase the cis-1,4 mer content of polymers by at least 0.5%, a critical factor in tailoring the properties of synthetic rubbers and other elastomers [1]. The specific chirality of the (3R) form may offer further selectivity advantages not yet fully quantified in public studies.

Chiral Resolving Agent for Analytical and Preparative Separations

Use (3R)-3,5-dimethylmorpholine as a chiral base or derivatizing agent for the resolution of racemic mixtures of acidic compounds. The defined stereochemistry at the 3-position provides a means to create diastereomeric salts with different physical properties, enabling separation by crystallization or chromatography [2].

Synthesis of Bioactive Molecules for Life Science Research

Incorporate the (3R)-3,5-dimethylmorpholine moiety into screening libraries or lead compounds for medicinal chemistry programs. The morpholine scaffold is a known privileged structure in drug discovery, and the specific methyl substitution pattern and chirality of this compound can modulate potency, selectivity, and pharmacokinetic properties compared to other morpholine isomers .

Technical Documentation Hub

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